1-Ethyl-2-(propan-2-ylidene)cyclopropane
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Overview
Description
1-Ethyl-2-(propan-2-ylidene)cyclopropane is a cycloalkane derivative characterized by a three-membered ring structure with an ethyl group and a propan-2-ylidene group attached. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(propan-2-ylidene)cyclopropane can be synthesized through the reaction of carbenes with alkenes. Carbenes, such as dichlorocarbene, are highly reactive species that can add to double bonds in alkenes to form cyclopropane rings . The reaction typically involves the generation of carbenes in situ from reagents like chloroform and potassium hydroxide .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves the use of photochemical or radical-initiated processes. For example, a photocatalytically generated radical can add to a homoallylic tosylate, followed by reduction and intramolecular substitution to form the cyclopropane ring .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(propan-2-ylidene)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: Cyclopropane derivatives can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert cyclopropane derivatives to alkanes.
Substitution: Substituted cyclopropanes can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted cyclopropanes with various functional groups.
Scientific Research Applications
1-Ethyl-2-(propan-2-ylidene)cyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(propan-2-ylidene)cyclopropane involves its interaction with molecular targets through its strained ring structure. The high reactivity of the cyclopropane ring allows it to participate in various chemical reactions, including ring-opening reactions that can lead to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Ethyl-2-pentylcyclopropane: A similar compound with a pentyl group instead of a propan-2-ylidene group.
Cyclobutane: A four-membered ring cycloalkane.
Uniqueness: 1-Ethyl-2-(propan-2-ylidene)cyclopropane is unique due to its specific substituents, which impart distinct chemical and physical properties.
Properties
CAS No. |
61558-33-6 |
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Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C8H14/c1-4-7-5-8(7)6(2)3/h7H,4-5H2,1-3H3 |
InChI Key |
IKXUNIYKJZZLBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1=C(C)C |
Origin of Product |
United States |
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